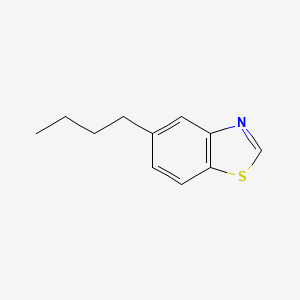

5-Butyl-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61551-59-5 |

|---|---|

Molecular Formula |

C11H13NS |

Molecular Weight |

191.29 g/mol |

IUPAC Name |

5-butyl-1,3-benzothiazole |

InChI |

InChI=1S/C11H13NS/c1-2-3-4-9-5-6-11-10(7-9)12-8-13-11/h5-8H,2-4H2,1H3 |

InChI Key |

RTXMMELNQPTRPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)SC=N2 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 5 Butyl 1,3 Benzothiazole Analogs

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) in Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of benzothiazole (B30560) analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectra of benzothiazole derivatives, protons on the aromatic rings typically appear in the downfield region, generally between 6.10 and 8.10 ppm. mdpi.com For instance, in a series of synthesized benzothiazole-piperazine compounds, protons of the benzothiazole substructure were observed as a triplet around 7.31–7.33 ppm, a multiplet at 7.42–7.46 ppm, and two doublets in the 7.76–8.01 ppm range. nih.gov The specific chemical shifts and splitting patterns are highly dependent on the substitution pattern on the benzothiazole core.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For 2-aryl benzothiazole derivatives, carbons bonded to nitrogen atoms, such as C2 and C3a, are typically found in the low-field region of the spectrum. mdpi.com In one study, the carbonyl carbon in a series of benzothiazole derivatives gave a characteristic peak in the range of 165.98–166.59 ppm, while other aromatic carbons were observed between 102.78 and 166.59 ppm. nih.gov The analysis of ¹³C NMR chemical shifts is also a recognized method for investigating tautomeric equilibria in benzimidazole (B57391) systems, a principle that can be extended to related heterocyclic structures like benzothiazoles. mdpi.com

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzothiazole Analogs

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2-Chloro-6-nitro-1,3-benzothiazole | ¹H | 8.75 (d, H-7), 8.38 (dd, H-5), 8.07 (d, H-4) | CDCl₃ | beilstein-journals.org |

| 2-Chloro-6-nitro-1,3-benzothiazole | ¹³C | 158.9 (C-2), 154.9 (C-6), 145.6 (C-7a) | CDCl₃ | beilstein-journals.org |

| tert-Butyl 3-(benzo[d]thiazol-2-ylthio)propanoate | ¹H | 7.30 (d), 7.23 (d), 7.18–7.09 (m) | CDCl₃ | mdpi.com |

| tert-Butyl 3-(benzo[d]thiazol-2-ylthio)propanoate | ¹³C | 188.1, 169.0, 140.2, 126.7, 126.0, 123.8 | CDCl₃ | mdpi.com |

| N-(4-(benzo[d]thiazol-2-yl)phenyl) derivatives | ¹³C | 154.1 (C-2), 134.7 (C-7a), 128.4-119.8 (Ar-C) | DMSO-d₆ | nih.gov |

Gauge-Independent Atomic Orbital (GIAO) Calculations of NMR Chemical Shifts

To augment experimental findings, computational methods are frequently employed. The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical approach used to calculate NMR chemical shifts. mdpi.comworldscientific.com This method, often utilized within the framework of Density Functional Theory (DFT), allows for the prediction of ¹H and ¹³C NMR spectra, which can then be compared with experimental data to confirm structural assignments. mdpi.comresearchgate.net

In a computational study of five benzothiazole derivatives, the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method at the B3LYP/6-311G(d,p) level of theory. mdpi.com The calculated ¹H chemical shifts for the aromatic protons ranged from 7.90 to 7.15 ppm, which showed good agreement with the experimental values of 7.70–7.25 ppm. mdpi.com This strong correlation between calculated and experimental data validates the structural models and aids in the unambiguous assignment of complex spectra. mdpi.comresearchgate.net

Interactive Table 2: Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts (ppm) for a Benzothiazole Derivative

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Method | Reference |

|---|---|---|---|---|

| Aromatic H | 7.70–7.25 | 7.90–7.15 | GIAO/B3LYP/6-311G(d,p) | mdpi.com |

| Phenyl H (Compound 4) | 8.22–8.08 | 8.22–8.05 | GIAO/B3LYP/6-311G(d,p) | mdpi.com |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides critical information about the functional groups and bonding arrangements within a molecule. surfacesciencewestern.com These techniques are sensitive to the vibrational modes of specific bonds and are used to identify the characteristic features of the benzothiazole core. researchgate.net

For the benzothiazole ring, FT-IR spectra typically show characteristic bands corresponding to C=N stretching, C-S stretching, and aromatic C-H and C=C vibrations. researchgate.netresearchgate.net For example, the C=N stretching vibration of the benzothiazole moiety is often observed in the range of 1412-1513 cm⁻¹. researchgate.net In a study of 5-nitro-1,3-benzodioxole, a related heterocyclic system, the in-plane bending modes of the substituted benzene (B151609) ring were identified above 1000 cm⁻¹. orientjchem.org FT-Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds like C-C and S-S. surfacesciencewestern.com The combination of both IR and Raman spectroscopy, supported by DFT calculations, allows for a comprehensive assignment of the vibrational modes of benzothiazole analogs. researchgate.net

Interactive Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Benzothiazole Analogs

| Vibrational Mode | Technique | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C=N Stretch | FT-IR | 1412 - 1513 | researchgate.net |

| C=N Stretch (Riluzole) | FT-IR | 1640 | researchgate.net |

| C-S Stretch | FT-IR | ~728-748 | researchgate.netgsconlinepress.com |

| Phenyl Ring Breathing | Raman (Calculated) | 796 | orientjchem.org |

| C-H In-plane Bending | IR / Raman | >1000 | orientjchem.org |

Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. This is particularly valuable when characterizing newly synthesized benzothiazole derivatives.

HRMS analyses, often using electrospray ionization (ESI), provide mass measurements with high accuracy, typically to within a few parts per million (ppm) of the theoretical value. For example, in the synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl) derivatives, the calculated mass for the protonated molecule C₂₅H₂₁BrFN₃O₃S₂⁺ was 574.0265, while the experimentally found value was 574.0262. nih.gov Similarly, for tert-butyl 3-((5-chlorobenzo[d]thiazol-2-yl)thio)propanoate, the calculated mass for [M+H]⁺ was 330.0384, with the found value being 330.0386. mdpi.com The excellent agreement between the calculated and found masses confirms the successful synthesis of the target structures. researchgate.netbohrium.com

Interactive Table 4: HRMS Data for Selected Benzothiazole Analogs

| Compound Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| C₂₅H₂₁BrFN₃O₃S₂ | [M+H]⁺ | 574.0265 | 574.0262 | nih.gov |

| C₂₆H₂₁ClF₃N₃O₃S₂ | [M+H]⁺ | 580.0738 | 580.0733 | nih.gov |

| C₁₄H₁₇ClNO₂S₂ | [M+H]⁺ | 330.0384 | 330.0386 | mdpi.com |

| C₁₄H₁₈NO₂S₂ | [M+H]⁺ | 296.0773 | 296.0771 | mdpi.com |

X-ray Crystallography for Solid-State Structural Determination (if applicable to 5-Butyl-1,3-benzothiazole derivatives)

While NMR, MS, and vibrational spectroscopy provide valuable data on connectivity and functional groups, X-ray crystallography offers the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations of 5 Butyl 1,3 Benzothiazole and Benzothiazole Systems

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic characteristics of benzothiazole (B30560) and its derivatives. scirp.org By approximating the exchange-correlation energy, DFT calculations can accurately predict molecular geometries and a wide range of electronic properties. scirp.orgnih.gov The B3LYP functional is frequently employed, often paired with basis sets like 6-311G or 6-31+G(d,p), to achieve a balance between computational cost and accuracy. scirp.orgeurjchem.com

These calculations begin with geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable structure in the ground state. nih.govresearchgate.net Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's behavior. For instance, theoretical calculations are used to explore the correlation between the molecular structure of benzothiazole derivatives and their observed properties, such as corrosion inhibition. sci-hub.seresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com A higher HOMO energy suggests a better electron donor, making the molecule more reactive toward electrophiles, whereas a lower LUMO energy indicates a better electron acceptor, enhancing reactivity with nucleophiles. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. tandfonline.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap is indicative of a more reactive molecule, with charge transfer occurring readily within the molecule. nih.govresearchgate.netnih.gov The introduction of different substituent groups onto the benzothiazole ring can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netgrafiati.com

Table 1: Frontier Molecular Orbital (FMO) Properties and Their Significance

| Property | Description | Significance in Chemical Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better nucleophile. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electrophile. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) | A large gap suggests high stability and low reactivity. A small gap suggests higher reactivity and potential for intramolecular charge transfer. mdpi.comtandfonline.com |

This table provides a general overview of FMO concepts applicable to benzothiazole systems.

Charge distribution diagrams are vital for visualizing how charge is spread across a molecule and for predicting its reactive sites. The Molecular Electrostatic Potential (MESP) map is a particularly useful tool that illustrates the electrostatic potential on the surface of a molecule. scirp.orgnih.gov It provides a visual guide to the charge distribution, identifying electron-rich and electron-poor regions. nih.gov

Typically, MESP maps use a color spectrum where red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. tandfonline.com Green and yellow areas represent regions of neutral or intermediate potential. Analysis of the MESP for benzothiazole derivatives helps in predicting sites for intermolecular interactions. scirp.orggrafiati.com

Another important tool is the Density of States (DOS) diagram. A DOS plot shows the number of available electronic states at each energy level. researchgate.net By analyzing the contributions of different atoms or molecular fragments to the HOMO and LUMO, the DOS provides a detailed picture of the molecular orbitals and their composition, complementing the information from FMO analysis. researchgate.netgrafiati.com

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. eurjchem.commdpi.comtandfonline.com Based on Koopman's theorem, the ionization potential (IP) and electron affinity (EA) can be approximated from the HOMO and LUMO energies, respectively (IP ≈ -EHOMO; EA ≈ -ELUMO). mdpi.com From these values, other important descriptors can be calculated. arxiv.org

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, it indicates a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap.

Electronegativity (χ) : The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons, quantifying its electrophilic nature.

These descriptors are invaluable for comparing the reactivity of different benzothiazole derivatives and for understanding their interaction mechanisms in various chemical environments. nih.govgrafiati.com

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The ability to attract electrons. |

| Chemical Potential (μ) | μ ≈ -(IP + EA) / 2 | The "escaping tendency" of electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | The capacity of a species to accept electrons. |

This table summarizes key reactivity descriptors calculated from DFT outputs. mdpi.comtandfonline.comarxiv.org

Conformational Analysis through Computational Modeling

For molecules with flexible side chains, such as the butyl group in 5-Butyl-1,3-benzothiazole, conformational analysis is crucial. This analysis explores the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds. Computational modeling can map the potential energy surface by systematically changing key torsion angles. doi.org

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent or near a biological receptor). mdpi.comresearchgate.net

Furthermore, MD simulations are used to study non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for understanding how benzothiazole derivatives bind to target proteins or adsorb onto surfaces. nih.govnih.gov By calculating the interaction energies between the molecule and its surroundings, MD provides a deeper understanding of the stability and nature of the resulting complexes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. sciengine.com The fundamental goal of QSAR is to develop a predictive model that can explain how changes in a molecule's physicochemical properties affect its potency. kemdikbud.go.id

For benzothiazole derivatives, QSAR studies have been successfully applied to understand their anticancer and antimalarial activities, among others. kemdikbud.go.idresearchgate.netaip.org These models are built using a set of "descriptors"—numerical values that represent different aspects of the molecule's structure. Descriptors can be categorized as:

Electronic: such as atomic charges, dipole moment, and HOMO/LUMO energies. kemdikbud.go.id

Steric: related to the size and shape of the molecule. sciengine.com

Hydrophobic: representing the molecule's affinity for non-polar environments. sciengine.com

Using statistical methods like Multiple Linear Regression (MLR), an equation is generated that links these descriptors to the observed biological activity. kemdikbud.go.idresearchgate.net The statistical quality and predictive power of the QSAR model are evaluated using parameters like the correlation coefficient (r²), the cross-validation coefficient (q²), and the Fisher statistic (F-test). sciengine.comkemdikbud.go.idnih.gov A robust QSAR model not only provides insight into the mechanism of action but also serves as a valuable tool for designing new, more effective benzothiazole-based compounds with desired activities. sciengine.comresearchgate.net

Molecular Docking Studies with Biological Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique extensively utilized in drug discovery and medicinal chemistry to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.combohrium.com This method is instrumental in understanding the interaction between a ligand, such as a benzothiazole derivative, and a biological target, which is typically a protein or nucleic acid. bohrium.combiointerfaceresearch.com For benzothiazole systems, molecular docking has been pivotal in elucidating their potential mechanisms of action by simulating their binding to the active sites of various enzymes and receptors. biointerfaceresearch.combohrium.com These in silico studies provide critical insights into the structural basis of the biological activities observed for benzothiazole derivatives, guiding the rational design of new, more potent, and selective compounds. biointerfaceresearch.comtandfonline.com

The process involves placing a three-dimensional model of the benzothiazole derivative into the binding site of a target macromolecule, whose structure is often obtained from crystallographic data in resources like the Protein Data Bank (PDB). biointerfaceresearch.comsci-hub.se Algorithms then calculate the most likely binding modes and estimate the strength of the interaction, often expressed as a scoring function or binding energy. wjarr.comresearchgate.net Researchers have applied these techniques to a wide array of benzothiazole derivatives to explore their potential as anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's agents. wjarr.combiointerfaceresearch.comnih.govijpbs.com The insights gained help to interpret structure-activity relationships (SAR), where the chemical modifications to the benzothiazole scaffold are correlated with changes in biological activity. bohrium.com

Predicting Binding Interactions and Affinities

A primary goal of molecular docking is to predict the specific binding interactions and the binding affinity between a ligand and its target. rsc.orgacs.org Binding affinity refers to the strength of the binding interaction, often quantified by metrics such as docking scores, binding free energy (ΔG) in kcal/mol, or inhibition constants (Ki, Kd, IC50). bohrium.comtandfonline.comarxiv.org These predictions are crucial for ranking potential drug candidates before their synthesis and experimental testing. tandfonline.com

The interactions predicted are typically non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, π-π stacking, and electrostatic interactions. sci-hub.semdpi.com For benzothiazole derivatives, the aromatic nature of the bicyclic ring system frequently facilitates π-π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the target's binding pocket. mdpi.com The nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as hydrogen bond acceptors, further stabilizing the ligand-protein complex. sci-hub.se

Computational studies on various benzothiazole systems have demonstrated their potential to bind to a diverse range of biological targets with significant affinity.

Anticancer Targets: Benzothiazole derivatives have been extensively docked against several protein kinases and other targets implicated in cancer.

p53-MDM2 Interaction: A series of designed benzothiazole Schiff bases were evaluated as inhibitors of the p53-MDM2 interaction. Molecular docking and subsequent MM-GBSA calculations predicted strong binding affinities, with some compounds showing better binding free energies than the standard drug, Riluzole (-55.83 kcal/mol). Compound B10 exhibited a particularly low binding free energy of -79.39 kcal/mol. The interactions were primarily driven by lipophilic contacts within the binding pocket. tandfonline.com

EGFR, HER2, and TS: In a study targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS), novel benzothiazole-pyrimidine hybrids were synthesized and docked. The docking studies for compounds 4d, 8d, 8h, 8i, and 17 helped to interpret their observed enzymatic inhibitory activities. nih.gov Another study on benzothiazole-1,2,3-triazole hybrids found that compounds 8a and 8b showed good binding affinity towards the EGFR active site, with predicted IC50 values of 0.69 µM and 1.16 µM, respectively, which were comparable to or better than the standard drug Erlotinib (1.3 µM). rsc.org

p56lck Tyrosine Kinase: To develop new anticancer agents, benzothiazole-thiazole hybrids were designed and docked into the ATP binding site of the p56lck enzyme. The docking studies provided a mechanistic understanding of how these molecules interact with the receptor, revealing key structural requirements for inhibition. biointerfaceresearch.com

| Compound/Derivative | Target | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|---|---|

| Benzothiazole Schiff Base (B10) | MDM2 | -79.39 | Riluzole | -55.83 | Lipophilic interactions |

| Benzothiazole-1,2,3-triazole (8a) | EGFR | - | Erlotinib | - | Good binding affinity in active site |

| Benzothiazole-1,2,3-triazole (8b) | EGFR | - | Erlotinib | - | Good binding affinity in active site |

Antimicrobial and Anti-parasitic Targets: The benzothiazole scaffold is a key component in compounds designed to combat microbial and parasitic infections.

DHPS Enzyme: New benzothiazole derivatives were synthesized as potential antimicrobial agents targeting the Dihydropteroate Synthase (DHPS) enzyme. Docking studies revealed that the most potent compounds, 16a-c , interacted with the PABA pocket of the enzyme. Compound 16b showed an IC50 value (7.85 µg/mL) comparable to the standard drug sulfadiazine (B1682646) (7.13 µg/mL). The key interactions identified were two arene-H interactions with the amino acid residue Lys220. nih.govmdpi.com

Bacterial Proteins (Klebsiella aerogenes & Staphylococcus aureus): Computational studies of five benzothiazole derivatives against target proteins from Klebsiella aerogenes (PDB ID: 2KAU) and Staphylococcus aureus (PDB ID: 7EL1) were performed. The docking analysis helped in understanding the binding patterns of these compounds as potential antibacterial agents. mdpi.com

Anopheles Trehalase (AfTre): In a search for new insecticides, thousands of benzothiazole-based compounds were screened against the trehalase enzyme from Anopheles funestus. Molecular docking and subsequent molecular dynamics simulations were used to assess the binding stability and potential of these compounds as inhibitors. frontiersin.org

DNA as a Target: The interaction of metal-salen complexes conjugated with benzothiazole aniline (B41778) (BTA ) was studied with DNA. Docking predicted that the ligand L and its manganese complex MnL bind to the minor groove of DNA, with binding energies of -7.239 and -5.894 kcal/mol, respectively, for the 1BNA DNA topology. nih.gov

| Compound/Derivative | Target | Predicted Binding Affinity | Key Interacting Residues |

|---|---|---|---|

| Compound 16b | DHPS Enzyme | IC50 = 7.85 µg/mL | Lys220 (Arene-H interactions) |

| Ligand L (BTA-Salen) | DNA (1BNA) | -7.239 kcal/mol | Minor groove binding |

| Complex MnL (BTA-Salen-Mn) | DNA (1BNA) | -5.894 kcal/mol | Minor groove binding |

| Benzothiazole Aniline (BTA) | DNA (1BNA) | -6.618 kcal/mol | - |

Neurological and Other Targets: Docking studies have also explored the potential of benzothiazoles in addressing neurological disorders and other conditions.

GABA-AT Enzyme: In a search for anticonvulsant agents, 66 designed benzothiazole derivatives were screened as potential inhibitors of the GABA-aminotransferase (GABA-AT) enzyme. Several derivatives showed excellent mol dock scores (ranging from -104.23 to -121.56), which were significantly better than the standard drugs Phenytoin (-73.63) and Carbamazepine (-62.45). This suggests a strong potential for these derivatives as GABA-AT inhibitors. wjarr.com

Human BACE-1: To investigate anti-Alzheimer's activity, five benzothiazole derivatives were docked against the human BACE-1 enzyme (PDB ID: 3K5F). Thiazoloquinazolinedione showed the highest docking score of -6.8, which was comparable to the co-crystallized ligand AYH (-7.0). ijpbs.com

Lysozyme (B549824): The interaction between a 2-(methylthio)-benzothiazole (BTS) derivative and lysozyme was investigated using both experimental and computational methods. Docking analysis revealed that the binding was dominated by T-shaped π-π stacking between the benzothiazole's benzene (B151609) ring and the TRP108 residue of lysozyme. Conventional hydrogen bonds with residues like ASN103 also contributed to the stability of the complex. mdpi.com

| Compound/Derivative | Target | Predicted Binding Affinity (Mol Dock Score) | Reference Compound | Reference Affinity (Mol Dock Score) | Key Interacting Residues |

|---|---|---|---|---|---|

| SDZ32 | GABA-AT | -121.56 | Phenytoin | -73.63 | Hydrogen bonding with PDB amino acids |

| Thiazoloquinazolinedione | Human BACE-1 | -6.8 | Ligand AYH | -7.0 | Interactions within chains A and B |

| 2-(methylthio)-benzothiazole (BTS) | Lysozyme | - | - | - | TRP108 (π-π stacking), ASN103 (H-bond) |

These molecular docking studies consistently demonstrate that the benzothiazole nucleus is a versatile scaffold for designing ligands that can bind effectively to a wide range of biological targets. The predictive power of these computational methods is invaluable for prioritizing candidates for synthesis and biological evaluation, thereby accelerating the discovery of new therapeutic agents. tandfonline.comrsc.org

Structure Activity Relationship Sar Studies of Substituted Benzothiazoles

Impact of Butyl Group Position and Modifications on Molecular Properties

The position and nature of the alkyl substituent on the benzothiazole (B30560) ring are critical determinants of its molecular properties. While extensive research has focused on substitutions at the C2 and C6 positions, the influence of substituents at the C5 position, such as the butyl group in 5-Butyl-1,3-benzothiazole, is also significant. benthamscience.com The introduction of an alkyl group, like butyl, at the 5-position can impact the molecule's lipophilicity, steric profile, and electronic distribution.

The length of the alkyl chain is a key factor. Generally, increasing the length of the alkyl chain enhances lipophilicity, which can influence a compound's ability to cross cell membranes and interact with hydrophobic pockets of target proteins. However, there is often an optimal chain length for a specific biological activity, beyond which steric hindrance may lead to a decrease in potency. While direct studies on a series of 5-alkylbenzothiazoles of varying chain lengths are not extensively documented in the reviewed literature, the principle of optimizing alkyl chain length is a well-established concept in medicinal chemistry.

Modifications to the butyl group itself, such as branching or the introduction of functional groups, would be expected to further modulate the molecular properties. For instance, a branched alkyl chain like a tert-butyl group would introduce greater steric bulk compared to a linear n-butyl group, potentially altering the binding affinity for a specific biological target. The introduction of polar functional groups onto the butyl chain would decrease lipophilicity and could introduce new hydrogen bonding capabilities, thereby changing the compound's pharmacokinetic and pharmacodynamic profile.

Influence of Substituents on Electronic and Steric Properties

The electronic properties of the benzothiazole ring are significantly influenced by the nature of its substituents. The butyl group at the 5-position is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the aromatic system can influence the reactivity of the benzothiazole core and its ability to participate in various non-covalent interactions, such as π-π stacking and cation-π interactions, with biological macromolecules.

Computational studies on substituted benzothiazoles have shown that the presence of EDGs tends to raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups (EWGs) lower the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov This modulation of the HOMO-LUMO energy gap can affect the molecule's reactivity and its potential to engage in charge-transfer interactions. nih.gov For this compound, the electron-donating nature of the butyl group would be expected to increase the electron density of the benzothiazole ring system compared to the unsubstituted parent compound.

Correlation between Structural Features and Observed Biological Activities (Mechanistic Focus)

The biological activities of benzothiazole derivatives are diverse and depend heavily on the substitution pattern. While specific mechanistic studies on this compound are not extensively detailed in the available literature, general SAR principles for substituted benzothiazoles can provide insights into its potential mechanisms of action.

For instance, in the context of antimicrobial activity, the lipophilicity conferred by the butyl group could be crucial for penetrating the lipid-rich cell walls of bacteria. researchgate.net The mechanism of action for many antimicrobial benzothiazoles involves the inhibition of essential bacterial enzymes. researchgate.net The specific electronic and steric properties of this compound would determine its affinity and selectivity for such enzymes. For example, some benzothiazole derivatives have been shown to inhibit bacterial DNA gyrase or enzymes involved in cell wall synthesis. researchgate.net

In the realm of anticancer activity, many benzothiazole derivatives exert their effects by targeting specific signaling pathways or cellular components. tandfonline.comnih.gov For example, some derivatives act as inhibitors of protein kinases, such as STAT3, or interfere with microtubule polymerization. tandfonline.comnih.gov The butyl group at the 5-position could play a role in directing the molecule to a specific hydrophobic pocket within the active site of such an enzyme. The electron-donating nature of the butyl group could also influence the strength of interactions with amino acid residues in the binding site. Molecular docking studies on other benzothiazole derivatives have highlighted the importance of hydrophobic interactions in the binding to their targets. nih.gov

Rational Design Principles for Novel Benzothiazole Derivatives

The SAR data gathered from studies on substituted benzothiazoles provides a foundation for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov For the design of analogs based on the this compound scaffold, several principles can be applied.

One key principle is the optimization of the alkyl substituent at the 5-position. Systematic modifications of the butyl group, such as altering its length, introducing branching, or incorporating cyclic structures, could be explored to probe the steric and hydrophobic requirements of a particular biological target. Quantitative Structure-Activity Relationship (QSAR) studies on series of 5-substituted benzothiazoles could provide mathematical models to predict the activity of novel compounds. nih.govresearchgate.net

Another design strategy involves the introduction of additional substituents at other positions of the benzothiazole ring, such as the C2 or C6 positions, which are known to be critical for various biological activities. benthamscience.com For example, the addition of a hydrogen bond donor or acceptor at the C2 position could introduce new interactions with a target protein, potentially leading to increased affinity and selectivity.

Furthermore, a bioisosteric replacement approach could be employed, where the butyl group is replaced with other chemical groups that have similar steric and electronic properties. This could lead to the discovery of novel scaffolds with improved drug-like properties. The rational design process can be significantly aided by computational tools such as molecular docking and molecular dynamics simulations, which can predict the binding modes of designed compounds and help prioritize synthetic efforts. nih.gov

Mechanistic Investigations of Chemical Reactions Involving Benzothiazole Scaffolds

Exploration of Reaction Pathways and Intermediate Formation

The synthesis of the benzothiazole (B30560) core typically proceeds through several well-studied reaction pathways. The most common method involves the condensation of a 2-aminothiophenol (B119425) with a carbonyl compound, such as an aldehyde or a carboxylic acid. researchgate.netresearchgate.net

The reaction between 2-aminothiophenol and an aldehyde is a prime example. The proposed mechanism initiates with a nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. This step leads to the formation of a tetrahedral intermediate (I). Subsequently, this intermediate undergoes dehydration to form a Schiff base or a cyclized intermediate (II). The final step involves an oxidation process, often by air, which aromatizes the ring system to yield the stable 2-substituted benzothiazole product. ekb.eg

A general representation of this pathway is as follows:

Nucleophilic Attack: The primary amine of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde.

Intermediate Formation: A transient carbinolamine intermediate is formed.

Cyclization/Dehydration: This intermediate can either dehydrate to form a benzothiazoline intermediate which is then oxidized, or undergo intramolecular cyclization followed by elimination of water. ekb.eg

When carboxylic acids or their derivatives are used, the reaction often requires a catalyst or activation to facilitate the initial condensation. Polyphosphoric acid (PPA) is a common medium for this reaction, acting as both a catalyst and a dehydrating agent. nih.gov The mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack from the aminothiophenol and subsequent cyclization and dehydration. nih.gov

In transition-metal-free approaches, such as the reaction of o-iodoarylisothiocyanates with active methylene (B1212753) compounds, the proposed mechanism follows an SRN1 pathway involving radical intermediates. A carbanion, generated from the active methylene compound, adds to the isothiocyanate group to form a thioamide intermediate. This intermediate then undergoes a single electron transfer to initiate a radical chain reaction, culminating in intramolecular cyclization to form the C-S bond. nih.gov

Role of Catalysts and Reaction Conditions in Directing Selectivity

Catalysts and reaction conditions play a pivotal role in directing the outcome and efficiency of benzothiazole synthesis. The choice of catalyst can influence reaction rates, yields, and in some cases, the regioselectivity of the final product.

Catalytic Systems:

Acid Catalysis: Acids like acetic acid, sulfuric acid, or heterogeneous catalysts such as SnP₂O₇ can activate the carbonyl group of aldehydes, facilitating the nucleophilic attack by 2-aminothiophenol. ekb.egnih.gov For instance, NH₄Cl has been shown to activate benzaldehyde through hydrogen bonding. nih.gov

Base Catalysis: Bases are employed in reactions such as the cyclization of ortho-halothioureas, where they facilitate deprotonation and subsequent intramolecular nucleophilic substitution. nih.gov

Transition Metal Catalysis: Copper (Cu) and palladium (Pd) complexes are widely used to catalyze the intramolecular C-S bond formation. researchgate.netindexcopernicus.com These reactions often involve oxidative addition of an aryl halide to the metal center, followed by coordination of the sulfur atom and reductive elimination to form the benzothiazole ring. organic-chemistry.org For example, a BINAM–Cu(II) complex has been used for the intramolecular coupling cyclization of N-(2-chlorophenyl) benzothioamide under mild conditions. indexcopernicus.com

Photocatalysis: Visible-light-mediated syntheses have emerged as a green alternative. Photocatalysts like fluorescein can initiate the reaction between 2-aminothiophenols and aldehydes under an oxygen atmosphere, avoiding the need for metal catalysts. ekb.eg

Reaction Conditions: The conditions under which a reaction is performed significantly impact its selectivity and efficiency.

Solvent: The choice of solvent can influence reaction pathways. For example, in some photochemical reactions, non-polar solvents may favor a hydrogen atom transfer (HAT) mechanism, while polar solvents favor an electron transfer (ET) pathway.

Temperature: While many modern methods aim for room temperature reactions, thermal conditions are often necessary, particularly in uncatalyzed condensations. Microwave irradiation has been successfully used to accelerate reactions, often leading to higher yields in shorter times. ekb.eg

Oxidant: In syntheses starting from 2-aminothiophenol and aldehydes, an oxidant is required for the final aromatization step. Molecular oxygen from the air is often sufficient, but other oxidants like H₂O₂, DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), or potassium ferricyanide can also be employed. researchgate.netekb.egindexcopernicus.com

The table below summarizes various catalytic systems and their impact on benzothiazole synthesis.

| Catalyst System | Reactants | Key Mechanistic Feature | Selectivity/Advantage |

| NH₄Cl | 2-Aminothiophenol, Benzaldehyde | Hydrogen bonding activation of aldehyde | Mild, room temperature conditions nih.gov |

| Copper(II)-BINAM | N-(2-chlorophenyl) benzothioamide | Intramolecular C-S coupling | High yields for 2-substituted benzothiazoles indexcopernicus.com |

| Palladium/Copper | o-halothioureas | Cross-coupling C-S bond formation | Effective for synthesis of 2-aminobenzothiazoles researchgate.netindexcopernicus.com |

| Fluorescein (Photocatalyst) | 2-Aminothiophenol, Aldehydes | Visible-light-induced oxidation | Metal-free, green synthesis ekb.eg |

| Bromine | Substituted anilines, KSCN | Oxidative cyclization of thioureas | Synthesis of 2-aminobenzothiazoles indexcopernicus.com |

Radical Chemistry in Benzothiazole Synthesis and Transformation

Radical-mediated reactions offer powerful and alternative pathways for constructing the benzothiazole ring system. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

One of the classic examples is the Jacobsen cyclization , which involves the radical cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide. researchgate.netresearchgate.net This reaction proceeds via the formation of a thiyl radical, which then undergoes intramolecular homolytic aromatic substitution to form the C-S bond, yielding the benzothiazole product. researchgate.net

More contemporary methods utilize visible light or chemical initiators to generate the key radical intermediates. For instance, the intramolecular cyclization of thioformanilides can be achieved using DDQ, which is proposed to proceed via a thiyl radical intermediate. indexcopernicus.com Similarly, photochemical cyclization of thioformanilides induced by chloranil involves a key step of hydrogen atom abstraction from the thiobenzamide by the excited state of chloranil. mdpi.com

Visible-light photoredox catalysis has also been extensively applied. In these systems, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process with the substrate, such as a thiobenzanilide, to generate a radical cation. This intermediate then undergoes intramolecular cyclization. nih.gov

Key features of radical pathways include:

Initiation: Can be achieved through chemical oxidants (e.g., K₃[Fe(CN)]₆, DDQ), thermal initiators (e.g., DTBP), or photochemical methods. researchgate.netnih.govindexcopernicus.com

Key Intermediates: Thiyl radicals or radical cations are common intermediates that undergo intramolecular cyclization.

Termination: The radical chain is typically terminated by hydrogen abstraction or other radical combination steps.

These radical-based strategies are particularly useful for synthesizing benzothiazoles that might be difficult to access through traditional condensation methods.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is the cornerstone of many synthetic routes to benzothiazoles, representing the key step where the thiazole (B1198619) ring is fused to the benzene (B151609) ring through C-S bond formation. The specific mechanism of this step can vary significantly depending on the precursors and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): In precursors like o-halothioureas or o-halothioamides, the cyclization can occur via an intramolecular nucleophilic attack of the sulfur atom on the carbon bearing the halogen. This reaction is often promoted by a base, which deprotonates the thioamide or thiourea, increasing the nucleophilicity of the sulfur. The presence of an electron-withdrawing group on the aromatic ring can activate the substrate towards SNAr.

Transition-Metal-Catalyzed Cross-Coupling: As mentioned previously, palladium and copper catalysts are highly effective for forging the intramolecular C-S bond. researchgate.netindexcopernicus.com The generally accepted mechanism for these reactions involves:

Oxidative Addition: The aryl halide (e.g., o-bromophenylthiourea) undergoes oxidative addition to the low-valent metal catalyst (e.g., Pd(0) or Cu(I)).

Ligand Exchange/Coordination: The sulfur atom of the thiourea moiety coordinates to the metal center.

Reductive Elimination: The C-S bond is formed through reductive elimination, releasing the benzothiazole product and regenerating the active catalyst. organic-chemistry.org

The rate-determining step in these catalytic cycles is often the initial oxidative addition of the aryl halide to the metal center. organic-chemistry.org

Benzyne-Mediated Cyclization: A more specialized strategy involves the formation of a benzyne (B1209423) intermediate from an o-dihaloarene or an o-halotriflate precursor. researchgate.net The highly reactive benzyne is then trapped intramolecularly by the sulfur nucleophile of a tethered thiourea or thioamide group, leading directly to the benzothiazole scaffold. This method allows for the synthesis of specifically substituted benzothiazoles. researchgate.net

Radical Cyclization: As detailed in section 6.3, the intramolecular attack of a sulfur-centered radical onto the aromatic ring is another powerful method for C-S bond formation, particularly in the Jacobsen cyclization and related photochemical reactions. researchgate.netindexcopernicus.com

Advanced Applications of 5 Butyl 1,3 Benzothiazole and Its Derivatives in Research

Benzothiazoles as Building Blocks in Complex Organic Synthesis

The benzothiazole (B30560) nucleus is a highly valued building block in organic synthesis due to its versatile reactivity. nih.govbanglajol.info The structure allows for easy functionalization at several positions, particularly the 2- and 6-positions of the ring system, enabling the creation of diverse and complex molecules. benthamscience.comnih.gov This reactivity is crucial for developing new pharmacologically active heterocycles and advanced materials. nih.gov

Common synthetic routes to benzothiazole derivatives often involve the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds like aldehydes, ketones, or carboxylic acids. mdpi.com For instance, a high-yielding method involves the condensation of 2-aminobenzenethiol with different aliphatic or aromatic carboxylic acids using a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel. mdpi.com Another approach is the CuI-catalyzed oxidative cyclization of 2-aminobenzothiazole and 2-phenoxyacetophenones, which results in complex, fused heterocyclic systems. nih.gov

The synthesis of benzothiazole-thiazole hybrids, for example, begins by reacting 2-mercaptobenzothiazole with chloroacetonitrile. nih.gov The resulting intermediate undergoes thionation and is then condensed with substituted phenacyl bromides to form the final hybrid compounds. nih.gov This stepwise approach highlights how the core benzothiazole structure can be methodically elaborated to produce molecules with specific desired properties.

Applications in Materials Science

The unique electronic and photophysical properties of benzothiazole derivatives make them attractive candidates for various applications in materials science, from fluorescent imaging to the development of advanced polymers.

Development of Fluorescent Dyes and Probes

Benzothiazole derivatives are extensively researched for their fluorescent properties. niscpr.res.in They form the core of many fluorescent probes designed for bio-imaging and sensing applications. nih.gov For instance, researchers have synthesized "push-pull" benzothiazole derivatives that exhibit a significant increase in fluorescence intensity upon binding to protein aggregates like β-amyloid and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.govacs.org

Other derivatives have been developed as probes for monitoring pH changes in living cells. nih.gov By coupling benzothiazole with spiropyrans, scientists created probes that show remarkable changes in absorption and emission in response to varying pH levels, which is useful for studying cellular processes and diagnosing pH-related diseases. nih.gov Similarly, a hydroxythiophene-conjugated benzothiazole derivative was designed as a mitochondria-specific fluorescent probe with a large Stokes shift and high quantum yield, making it excellent for mitochondrial imaging. acs.org The fluorescence properties of these compounds can be tuned by altering their chemical structure, as demonstrated by the synthesis of various 2-aryl-benzothiazoles via Suzuki cross-coupling reactions, which emit blue light under UV excitation. niscpr.res.inniscpr.res.in

Table 1: Fluorescence Properties of Selected Benzothiazole Derivatives

| Derivative Type | Application | Fluorescence Characteristics | Reference |

| Push-Pull Benzothiazole (PP-BTA) | Detection of Aβ and α-syn aggregates | Significant fluorescence increase upon binding | nih.gov |

| Benzothiazole-Spiropyran Hybrids | pH monitoring in vitro and in vivo | OFF-ON response or ratiometric changes with pH | nih.gov |

| Hydroxythiophene-conjugated Benzothiazole | Mitochondrial imaging | High quantum yield, large Stokes shift (~100 nm) | acs.org |

| 2-Aryl-Benzothiazoles | General Fluorescence | Emission in the 380-450 nm range (blue light) | niscpr.res.inniscpr.res.in |

Contributions to Optoelectronic Devices and Polymers

The benzothiazole moiety is incorporated into polymers to create materials with desirable optical and electronic properties. rsc.org For example, high-refractive-index polymers have been developed from S-vinyl sulfide derivatives containing benzothiazole side chains. acs.org These copolymers exhibit high refractive indices (>1.7), excellent transparency, and high thermal stability, making them suitable for applications in optoelectronic devices. acs.org

Benzothiazole-disulfide based methacrylates have been used to synthesize functional copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org These polymers bear activated disulfide groups that allow for reversible functionalization through thiol-disulfide exchange. This capability is useful for creating reactive surface coatings for biomedical applications, such as the conditional attachment and release of cells or biomolecules. rsc.org Polyimides containing N-benzothiazole derivatives have also been synthesized, combining the high thermal stability of polyimides with the unique properties of the benzothiazole ring, although their high melting points and insolubility can limit some applications.

Research on Biological Target Engagement and Mechanistic Bioactivity (Non-Clinical)

In non-clinical research, derivatives of 5-Butyl-1,3-benzothiazole are instrumental in studying biological pathways and mechanisms of action, particularly in enzyme inhibition and antimicrobial research.

Enzyme Inhibition Studies (e.g., α-glucosidase, acetylcholinesterase, protoporphyrinogen oxidase)

Benzothiazole derivatives have been identified as potent inhibitors of several key enzymes.

α-glucosidase: This enzyme is a target for managing postprandial hyperglycemia. Numerous studies have shown that benzothiazole derivatives can be powerful α-glucosidase inhibitors. For instance, benzothiazole-based oxadiazoles and benzothiazole-triazole hybrids have demonstrated inhibitory activities with IC50 values significantly lower than the standard drug, acarbose. nih.govmdpi.comresearchgate.net Thiazolidinone-based benzothiazole derivatives have also shown excellent inhibition against both α-amylase and α-glucosidase. proquest.com

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. ajchem-a.com Research has demonstrated that various benzothiazole derivatives, including those bearing piperazine-dithiocarbamate moieties and azetidinone rings, can effectively inhibit AChE. ajchem-a.comnih.govthieme-connect.com Some of these compounds show inhibitory effects comparable to or better than the reference drug Donepezil. nih.gov

Protoporphyrinogen Oxidase (PPO): PPO is a critical enzyme in the biosynthesis of chlorophyll and heme, making it a major target for herbicides. nih.govunl.edu N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones and related compounds have been synthesized and shown to be potent PPO inhibitors. nih.gov One derivative, in particular, was identified with a Ki value of 0.0091 μM. nih.gov More recent studies on pyridyl-benzothiazol hybrids also show noteworthy inhibitory activity against plant PPO. acs.org

Table 2: Enzyme Inhibition by Benzothiazole Derivatives

| Enzyme Target | Derivative Class | Key Finding (IC50 / Ki Value) | Reference |

| α-glucosidase | Benzothiazole-based oxadiazole | IC50 values ranging from 0.5 ± 0.01 to 30.90 ± 0.70 μM | nih.govresearchgate.net |

| α-glucosidase | Benzothiazole-triazole | IC50 values between 20.7 and 61.1 μM | mdpi.com |

| Acetylcholinesterase (AChE) | Benzothiazolone derivatives | IC50 of 1.21 μM for Butyrylcholinesterase (BChE) | mdpi.com |

| Acetylcholinesterase (AChE) | Azetidinone-benzothiazole | IC50 of 679.896 μg/mL, stronger binding than reference | ajchem-a.com |

| Protoporphyrinogen Oxidase (PPO) | N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-one | Ki value of 0.0091 μM | nih.gov |

| Protoporphyrinogen Oxidase (PPO) | Pyridyl-benzothiazol hybrids | IC50 values ranging from 0.06 to 1.36 μM | acs.org |

Antimicrobial Research (Mechanisms of Action)

The benzothiazole scaffold is a key component in the development of new antimicrobial agents. benthamscience.comsemanticscholar.org Research into their mechanisms of action suggests they can target essential microbial pathways. Molecular docking studies indicate that benzothiazole-thiazole hybrids may act by inhibiting microbial enzymes crucial for viability, such as DNA gyrase and cytochrome P450 14α-demethylase. nih.gov Inhibition of the fungal enzyme disrupts ergosterol biosynthesis and membrane integrity. nih.gov

Other studies suggest different mechanisms. For example, certain benzothiazole derivatives bearing amide moieties appear to have a membrane-perturbing mode of action and can also bind to bacterial DNA. rsc.org Sulfonamide-containing benzothiazole derivatives have shown broad antibacterial activity by inhibiting the dihydropteroate synthase (DHPS) enzyme, which is involved in the folate synthesis pathway. mdpi.com The specific mechanism can be influenced by the substituents on the benzothiazole ring, with electron-withdrawing groups like halogens often enhancing antimicrobial activity. nih.gov

Investigation of Antitumour Mechanisms (e.g., apoptosis induction, protein interactions)

Derivatives of benzothiazole have emerged as potent anticancer agents, with research focusing on their ability to induce programmed cell death, or apoptosis, in tumor cells. The primary mechanism involves the activation of the intrinsic mitochondrial pathway of apoptosis.

One novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been shown to trigger this pathway in colorectal cancer cells. nih.gov This process begins with the compromising of mitochondrial integrity, leading to the release of cytochrome C into the cytoplasm. nih.gov Cytochrome C then interacts with Apoptotic protease activating factor-1 (Apaf-1) and ATP, forming an apoptosome that activates pro-caspase-9. nih.gov This initiator caspase subsequently activates downstream effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis. nih.gov

A key aspect of this antitumour mechanism is the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Studies on riluzole derivatives, such as 2-(N-ethylamine)-6-trifluoromethoxy-benzothiazole, demonstrate a significant alteration in the balance of these proteins in HeLa cancer cells. nih.gov These derivatives suppress the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax. nih.gov The resulting elevation in the Bax/Bcl-2 ratio is a crucial factor in initiating the apoptotic cascade. nih.gov Similarly, other benzothiazole analogues have been found to increase the levels of Bax, p53, and caspase-3, while concurrently decreasing Bcl-2 levels.

The induction of apoptosis by these compounds is often accompanied by cell cycle arrest. For instance, certain thiazole (B1198619) derivatives have been observed to cause both S-phase and G2/M-phase arrests in HeLa cells, further contributing to their antiproliferative effects. niscair.res.in

Table 1: Antitumour Mechanisms of Selected Benzothiazole Derivatives

| Derivative Name | Cancer Cell Line | Key Research Findings |

|---|---|---|

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | HCT116 (Colorectal) | Induces apoptosis via the intrinsic mitochondrial pathway; increases levels of Bax, Bim, and Bad; decreases Bcl-2 and Bcl-xL; activates caspase-9 and caspase-3. nih.gov |

| 2-(N-ethylamine)-6-trifluoromethoxy-benzothiazole | HeLa (Cervical) | Suppresses Bcl-2 protein expression and increases Bax levels, leading to an elevated Bax/Bcl-2 ratio and apoptosis induction. nih.gov |

| N-aryl-5-(benzo[d] mdpi.comnih.govdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine (C27) | HeLa (Cervical) | Induces apoptosis and causes cell cycle arrest in both S-phase and G2/M-phase. niscair.res.in |

| Various Benzothiazole Analogues | MCF-7 (Breast) | Elevate levels of Bax, p53, and caspase-3 while decreasing the level of Bcl-2. |

Modulation of Protein Aggregation

Beyond oncology, benzothiazole derivatives have shown significant promise in the field of neurodegenerative diseases, specifically in their ability to modulate the aggregation of misfolded proteins. Protein aggregation is a pathological hallmark of several conditions, including Huntington's disease (HD), which is caused by an expanded polyglutamine (polyQ) tract in the huntingtin protein.

High-throughput screening of extensive chemical libraries has identified benzothiazole derivatives as potent inhibitors of huntingtin protein aggregation. mdpi.com An automated filter retardation assay, designed to rapidly identify compounds that prevent the fibrillogenesis of the huntingtin exon 1 protein in vitro, led to the discovery of 25 active benzothiazole derivatives from a library of approximately 184,000 small molecules. mdpi.com

The mechanism by which these compounds inhibit aggregation is believed to involve a direct interaction with the mutant huntingtin protein. mdpi.com Protein aggregation in HD follows a pattern of nucleation-dependent polymerization, which begins with a slow assembly of monomers into unstable oligomeric nuclei. mdpi.com Benzothiazole derivatives are thought to interfere with this process, slowing the formation of insoluble protein aggregates. mdpi.com Specific compounds, such as PGL-135 and PGL-137, have been shown to inhibit the aggregation of the HD-associated protein in a dose-dependent manner in cell-based assays without exhibiting toxicity. mdpi.com These findings suggest that the benzothiazole scaffold could be a foundational element for developing new therapeutic strategies for Huntington's disease and other related glutamine repeat disorders. mdpi.com

Corrosion Inhibition Studies

In the realm of materials science, benzothiazole derivatives are widely investigated and utilized as effective corrosion inhibitors for various metals and alloys, including galvanized steel, mild steel, and carbon steel. nih.govmdpi.comajchem-a.comnih.gov Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The inhibition mechanism can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). nih.gov The adsorption process is influenced by the unique molecular structure of the benzothiazole derivative, which typically includes heteroatoms (nitrogen and sulfur) and aromatic rings. These features facilitate the sharing of electrons with the vacant d-orbitals of the metal, leading to the formation of a stable, coordinated protective layer.

Research has demonstrated that the specific chemical functionality on the benzothiazole ring dictates the adsorption behavior and stability of the inhibitor layer. nih.gov For example, studies comparing 2-mercaptobenzothiazole (2-MBT) and 2-aminobenzothiazole (2-ABT) on electro-galvanised steel showed distinct differences in their protective mechanisms. nih.gov The effectiveness of these inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.net

Table 2: Corrosion Inhibition Performance of Selected Benzothiazole Derivatives

| Derivative Name | Metal/Alloy | Corrosive Medium | Key Research Findings |

|---|---|---|---|

| 4-{[(1,3-benzothiazol-2-yl)imino]methyl}-N,Ndimethylaniline | Mild Steel | 0.1 N HCl | Showed a high inhibition efficiency of 56.39% at a concentration of 50 mg/L. researchgate.net |

| 2-mercaptobenzothiazole (2-MBT) & 2-aminobenzothiazole (2-ABT) | Electro-galvanised Steel | NaCl Solution | Both compounds act as effective corrosion inhibitors, forming a protective layer on the metal surface. nih.gov |

| BTC6T & BTC8T | Carbon Steel | 1 M HCl | Offer high inhibition efficiencies through both physical and chemical adsorption onto the steel surface. nih.gov |

Applications in Proteomics and Biochemical Assays

The study and validation of the biological activities of this compound and its derivatives are heavily reliant on a diverse range of proteomics and biochemical assays. These techniques are essential for elucidating mechanisms of action, determining efficacy, and identifying molecular targets.

In anticancer research, proteomics techniques are fundamental. Western blotting, for example, is used to quantify the expression levels of key regulatory proteins involved in apoptosis. nih.gov This assay allows researchers to confirm that a benzothiazole derivative modulates the levels of proteins like Bax and Bcl-2, providing direct evidence of its interaction with specific cellular pathways. nih.gov

A variety of biochemical assays are employed to screen for and characterize the therapeutic potential of these compounds. The MTT assay and WST-1 assay are colorimetric assays widely used to assess cell viability and the antiproliferative activity of potential anticancer compounds. Flow cytometry is another critical tool used to analyze the cell cycle and definitively measure apoptosis and caspase activity in treated cells.

In the context of neurodegenerative diseases, specialized biochemical assays like the automated filter retardation assay have been developed for high-throughput screening of chemical libraries to identify inhibitors of protein aggregation. mdpi.com Furthermore, in other therapeutic areas, specific enzyme inhibition assays, such as the Elman's assay for acetylcholinesterase (AChE) inhibitors, are used to screen for activity against specific molecular targets. For hematological applications, a panel of in vitro blood coagulation assays, including Activated Partial Thromboplastin Time (APTT), Prothrombin Time (PT), and Thrombin Time (TT), are used to evaluate the hemostatic or anticoagulant properties of benzothiazole derivatives.

Future Research Directions and Unexplored Avenues for 5 Butyl 1,3 Benzothiazole

Development of Novel Synthetic Methodologies with Enhanced Sustainability

While classical methods for benzothiazole (B30560) synthesis are well-established, the future necessitates a shift towards greener, more efficient, and sustainable practices. mdpi.com Research into the synthesis of 5-Butyl-1,3-benzothiazole should prioritize methodologies that align with the principles of green chemistry. mdpi.com

Future synthetic strategies could focus on:

Catalyst Innovation : Exploring the use of non-toxic, recyclable catalysts such as ionic liquids or polymer-supported reagents could offer environmentally benign alternatives to traditional metal catalysts. mdpi.comnih.gov The development of metal-free catalytic systems is a particularly desirable goal. nih.gov

Alternative Energy Sources : Microwave-assisted and visible-light-induced syntheses have shown promise in accelerating reaction times and reducing energy consumption for other benzothiazole derivatives. mdpi.comchemrxiv.org Applying these techniques to the synthesis of this compound could lead to more efficient and sustainable production. mdpi.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as one-pot multicomponent reactions, will be crucial for minimizing waste. nih.govresearchgate.net

Renewable Feedstocks : Investigating the use of bio-based starting materials for the synthesis of the benzothiazole core or the butyl substituent would represent a significant advancement in sustainability. The use of CO2 as a raw material is another innovative and environmentally friendly approach. mdpi.com

| Methodology | Key Advantages | Potential Challenges for this compound Synthesis | References |

|---|---|---|---|

| Ionic Liquid Catalysis | Recyclable, non-toxic, mild reaction conditions. | Cost of ionic liquids, potential for difficult product separation. | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Requires specialized equipment, scalability can be an issue. | mdpi.com |

| Photocatalysis (Visible Light) | Uses a renewable energy source, mild conditions, high selectivity. | Requires specific photosensitizers, potential for side reactions. | chemrxiv.org |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Optimization of reaction conditions for multiple components can be complex. | nih.govresearchgate.net |

Deeper Mechanistic Understanding of Butyl-Substituted Benzothiazole Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of butyl-substituted benzothiazoles is essential for optimizing existing methods and designing new ones. The electronic influence of the butyl group at the 5-position on the reactivity of the benzothiazole ring system is a key area for investigation.

Future research should aim to:

Elucidate Reaction Pathways : Detailed mechanistic studies, including kinetic analysis and the identification of reaction intermediates, are needed for current and novel synthetic routes.

Understand Substituent Effects : Quantify the electronic effect (inductive and hyperconjugative) of the 5-butyl group on the nucleophilicity and electrophilicity of different positions within the benzothiazole core. ccsenet.org This will aid in predicting reactivity and controlling the outcome of functionalization reactions.

Investigate Radical Pathways : The role of radical intermediates in certain synthetic pathways, particularly those involving photochemical or electrochemical methods, warrants further exploration. nih.govresearchgate.net

Expanding Computational Studies for Predictive Modeling of Butyl-Benzothiazole Properties

Computational chemistry offers a powerful tool for predicting the properties of molecules and guiding experimental work. researchgate.netmdpi.com Expanding the use of computational methods for this compound can accelerate the discovery of its potential applications.

Key areas for computational investigation include:

DFT Calculations : Employing Density Functional Theory (DFT) to calculate the geometric and electronic properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution. researchgate.netmdpi.com These calculations can provide insights into the molecule's stability, reactivity, and potential for use in electronic materials. ccsenet.orgmdpi.com

Predictive Toxicology and Pharmacokinetics : In silico tools can be used to predict the potential toxicity and ADME (absorption, distribution, metabolism, and excretion) properties of this compound, which is crucial for guiding the development of potential pharmaceutical applications. mdpi.comnih.gov

Structure-Property Relationships : Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to correlate the structural features of this compound and its derivatives with their biological activities or material properties.

| Computational Method | Properties to be Investigated | Potential Insights | References |

|---|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electron density, vibrational frequencies. | Chemical reactivity, stability, spectroscopic characteristics. | researchgate.netmdpi.com |

| Molecular Docking | Binding affinity and mode of interaction with biological targets. | Identification of potential therapeutic targets. | mdpi.com |

| QSAR/QSPR Modeling | Correlation of molecular descriptors with biological activity or physical properties. | Predictive models for designing new derivatives with enhanced properties. |

Exploration of New Research Applications for this compound (e.g., in advanced catalysts, novel materials)

The unique electronic properties imparted by the benzothiazole nucleus suggest that this compound could find applications in a range of advanced technologies. nih.gov

Future research should explore its potential in:

Advanced Catalysts : Investigating the use of this compound as a ligand for transition metal catalysts. The sulfur and nitrogen atoms can coordinate with metal centers, and the butyl group can influence the catalyst's solubility and steric environment.

Organic Electronics : The electron-deficient nature of the benzothiazole ring makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The butyl group can enhance solubility and processability, which are crucial for device fabrication.

Fluorescent Probes : Many benzothiazole derivatives exhibit interesting photophysical properties. nih.gov Research into the fluorescence characteristics of this compound could lead to its use as a sensor for metal ions or other analytes.

Anticancer Agents : The benzothiazole scaffold is present in numerous compounds with antiproliferative activity. mdpi.comnih.govmdpi.com The lipophilicity conferred by the butyl group may enhance cell membrane permeability, making this compound a candidate for evaluation in cancer cell lines. mdpi.com

Strategies for Regiocontrol in the Synthesis of Butyl-Substituted Benzothiazole Isomers

Achieving regiocontrol in the functionalization of the benzene (B151609) ring of benzothiazole is a significant synthetic challenge. nih.gov Developing strategies to selectively synthesize different isomers of butyl-substituted benzothiazoles is crucial for structure-activity relationship studies.

Future research should focus on:

Directed C-H Functionalization : Exploring the use of directing groups to control the position of butyl group attachment during C-H activation/functionalization reactions.

Regioselective Borylation : Investigating iridium-catalyzed C-H borylation, which has shown promise for the regioselective functionalization of other benzothiadiazoles, as a route to specific butyl-substituted isomers via subsequent cross-coupling reactions. nih.gov

Synthesis from Pre-functionalized Precursors : Developing synthetic routes that start from appropriately substituted anilines or thiophenols, where the position of the butyl group is already defined. This approach offers unambiguous access to specific isomers.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in sustainable chemistry, materials science, and medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Butyl-1,3-benzothiazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with thiourea derivatives under acidic conditions. For example, azo coupling reactions (e.g., diazotization followed by coupling with β-keto esters) can yield benzothiazole derivatives. Optimization includes:

- Temperature Control : Maintain reaction temperatures between 0–5°C during diazotization to prevent decomposition .

- Catalyst Selection : Use HCl or H₂SO₄ as proton sources to enhance cyclization efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or MeOH) improve solubility of intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions. For example, the butyl chain protons appear as a triplet (δ ~0.9 ppm for CH₃) and multiplet (δ ~1.3–1.5 ppm for CH₂ groups) .

- FT-IR : Identify the C=N stretch (1600–1650 cm⁻¹) and C-S bond (600–700 cm⁻¹) to confirm benzothiazole core formation .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₃NS: calculated 192.0848) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .

- Handling : Use gloveboxes or fume hoods to minimize exposure to moisture and oxygen. Avoid contact with strong acids/bases to prevent ring-opening reactions .

Advanced Research Questions

Q. How can computational methods like DFT and MD simulations predict the reactivity and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G to determine bond lengths, angles, and electron density maps. Analyze frontier molecular orbitals (HOMO-LUMO) to predict charge transfer interactions .

- MD Simulations : Simulate solvation effects in water or organic solvents (e.g., using GROMACS) to study aggregation behavior and thermodynamic stability .

- Reactivity Descriptors : Calculate global electrophilicity index (ω) and local softness (s⁻) to identify reactive sites for functionalization .

Q. What strategies are recommended for resolving contradictions in experimental data, such as unexpected byproducts in synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. Compare retention times and fragmentation patterns with known standards .

- Reaction Monitoring : Employ in-situ FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters (e.g., pH, temperature) in real time .

- Statistical Design : Apply factorial design (e.g., DoE) to isolate variables (e.g., catalyst loading, solvent ratio) contributing to side reactions .

Q. What methodologies are used to determine the crystal structure of this compound salts?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., from ethanol/water mixtures). Solve structures using SHELX and refine with Olex2. Analyze packing diagrams to identify π-π stacking or hydrogen-bonding interactions .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .

Q. How can thermal analysis (TGA/DSC) elucidate the decomposition pathways of this compound?

- Methodological Answer :

- TGA : Heat samples at 10°C/min under N₂. Observe weight loss at ~250–300°C, indicating decomposition of the butyl chain. Compare with theoretical mass loss calculations .

- DSC : Detect endothermic peaks (melting) and exothermic events (oxidation). Perform kinetic analysis (e.g., Kissinger method) to determine activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.